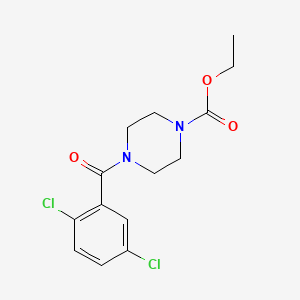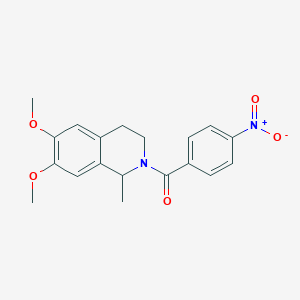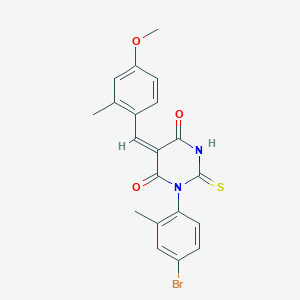
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide, also known as GW501516, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known for their ability to stimulate fatty acid oxidation and improve endurance performance.
作用机制
The mechanism of action of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and glucose homeostasis. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in increased endurance performance. In addition, activation of PPARδ by this compound improves insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased fatty acid oxidation, mitochondrial biogenesis, and endurance performance. In animal models of obesity and type 2 diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which leads to inhibition of tumor growth.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its ability to improve endurance performance and metabolic parameters in animal models of metabolic disorders. This compound is also relatively easy to synthesize and has a high purity and yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
未来方向
For research on 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include exploring its potential applications in other fields such as neurodegenerative diseases, cardiovascular diseases, and aging. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
合成方法
The synthesis of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting intermediate is then treated with acid chloride to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer treatment. In sports performance enhancement, this compound has been shown to improve endurance performance by increasing the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
4-chloro-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)9-5-6-10(13)11(7-9)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBHBTVHFSBSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![1-(3,4-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169325.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
